molecular formula C17H21NS2Sn B14314019 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane CAS No. 115153-03-2

6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane

Cat. No.: B14314019
CAS No.: 115153-03-2
M. Wt: 422.2 g/mol
InChI Key: NUUHRANSVQKDLX-UHFFFAOYSA-L
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Description

6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane is a chemical compound known for its unique structure and properties This compound belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane typically involves the reaction of organotin precursors with sulfur and nitrogen-containing reagents. One common method includes the reaction of diphenyltin dichloride with methylamine and sulfur sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1,3,6,2-dithiazastannocane: Similar structure but lacks the methyl group.

    6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane derivatives: Various derivatives with different substituents on the phenyl rings or the tin atom.

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms in its structure, which enhances its reactivity and potential applications. The methyl group also contributes to its distinct chemical properties compared to similar compounds.

Properties

CAS No.

115153-03-2

Molecular Formula

C17H21NS2Sn

Molecular Weight

422.2 g/mol

IUPAC Name

6-methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane

InChI

InChI=1S/2C6H5.C5H13NS2.Sn/c2*1-2-4-6-5-3-1;1-6(2-4-7)3-5-8;/h2*1-5H;7-8H,2-5H2,1H3;/q;;;+2/p-2

InChI Key

NUUHRANSVQKDLX-UHFFFAOYSA-L

Canonical SMILES

CN1CCS[Sn](SCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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